molecular formula C8H14O2 B082150 3-Butenoic acid, butyl ester CAS No. 14036-56-7

3-Butenoic acid, butyl ester

Cat. No. B082150
CAS RN: 14036-56-7
M. Wt: 142.2 g/mol
InChI Key: IMTBHSQAGDZTQC-UHFFFAOYSA-N
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Description

3-Butenoic acid, butyl ester, also known as Butyl but-3-enoate or Butyl 3-butenoate, is a chemical compound with the molecular formula C8H14O2 . It is an isomer of butenoic acid, which is a mono carboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In general, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . For example, Butyl alcohol (CH3CH2CH2CH2OH) reacts with acetic acid (CH3CO2H) to form an ester .


Molecular Structure Analysis

The molecular structure of 3-Butenoic acid, butyl ester can be represented by the IUPAC Standard InChI: InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4H,2-3,5-7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions of esters, including 3-Butenoic acid, butyl ester, typically involve nucleophilic acyl substitution mechanisms . In these reactions, the ester functional group reacts with a nucleophile, leading to the formation of a tetrahedral intermediate .


Physical And Chemical Properties Analysis

The molecular weight of 3-Butenoic acid, butyl ester is 142.1956 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Synthesis of Important Chemicals : 3-Butenoic acid and its derivatives, including butyl ester, are essential in synthesizing other chemicals. For instance, in the chemoenzymatic synthesis of 2-benzyl-3-butenoic acid, the alkylation of dienolates derived from crotonic and vinylacetic acids with different alkylating agents was examined, leading to the production of ester 6 as a single product without double bond isomerization. This process highlights the importance of these compounds in producing isomerically pure chemicals for further applications (Borys et al., 2018).

  • Synthesis of Substituted Amides and Esters : Research has been conducted on preparing substituted amides and esters of 3,4,4-trichloro-3-butenoic acid, showcasing the versatility of butenoic acid derivatives in creating a wide range of other useful chemicals. The treatment of internal chlorines with morpholine residue and tert-butyl 3,4,4-trichloro-3-butenoate results in nucleophilic substitution and prototropic allyl rearrangement, demonstrating complex chemical transformations involving butenoic acid derivatives (Petkevich et al., 2004).

  • Synthesis of Synthons and Esters : The compound has been employed in synthesizing esters of 3-alkyl-4-oxo-2-butenoic acid, which are important synthons in various chemical syntheses. These synthons are accessible in both E and Z configurations, and different methods have been explored to synthesize and isomerize these compounds efficiently (Bolchi et al., 2018).

  • Catalysis and Chemical Reactions : Butenoic acid esters, including 3-Butenoic acid, butyl ester, have been utilized in various catalytic processes. For example, AuCl3 effectively catalyzes the cyclization of tert-butyl allenoates into γ-butenolides, showcasing the role of butenoic acid derivatives in facilitating and directing chemical reactions (Kang et al., 2005).

  • Applications in Polymer Science : These compounds have found applications in polymer science, such as in the stabilization reactions of poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), indicating their role in improving material properties and facilitating new material production (Ju et al., 2014).

  • Environmental and Biological Studies : Esters of butenoic acid, such as those mentioned, are also studied for their environmental and biological impacts. For instance, studies on phthalates, which are esters of phthalic acid, have shown the need for understanding the biological and environmental effects of various ester compounds (Mankidy et al., 2013).

Safety And Hazards

While specific safety and hazards information for 3-Butenoic acid, butyl ester was not found, general precautions for handling esters include ensuring adequate ventilation, using personal protective equipment as required, and avoiding all sources of ignition .

properties

IUPAC Name

butyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-5-7-10-8(9)6-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTBHSQAGDZTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030666
Record name Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenoic acid, butyl ester

CAS RN

14036-56-7
Record name 3-Butenoic acid, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14036-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl 3-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Jin, L Chen, Z Kuang, Y Sun… - Chemistry & …, 2023 - Wiley Online Library
… Therefore, the structure of 1 was designated as 4E-(4-hydroxyphenyl)-3-butenoic acid butyl ester. And we proved that compound 1 was a natural product through LC-MS analysis. More …
Number of citations: 3 onlinelibrary.wiley.com
J Mairhofer, B Xiao, J Gross - Fluid Phase Equilibria, 2018 - Elsevier
A Helmholtz energy functional consistent with the heterosegmented group-contribution perturbed-chain polar statistical associating fluid theory (GC-PCP-SAFT) is developed in this …
Number of citations: 15 www.sciencedirect.com
TN Brown, F Wania - Environmental Science & Technology, 2008 - ACS Publications
A large and ever-increasing number of chemicals are used in commerce, and researchers and regulators have struggled to ascertain that these chemicals do not threaten human health …
Number of citations: 201 pubs.acs.org
S Rayne, K Forest - Nature Precedings, 2010 - nature.com
The large number of historical and current organic chemicals in commerce, and the ability of these compounds to make their way from industrial to remote regions, has resulted in …
Number of citations: 4 www.nature.com
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca

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